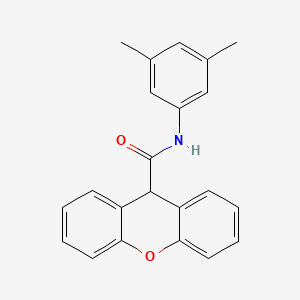![molecular formula C19H21N5O2S2 B11677661 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide CAS No. 303102-52-5](/img/structure/B11677661.png)
2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-エチル-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(5-メチルチオフェン-2-イル)メチリデン]アセトヒドラジドは、トリアゾール誘導体のクラスに属する複雑な有機化合物です。この化合物は、トリアゾール環、メトキシフェニル基、およびチオフェン部分を含む独自の構造によって特徴付けられます。その潜在的な生物学的および化学的特性により、科学研究のさまざまな分野で注目を集めています。
準備方法
合成経路と反応条件
2-{[4-エチル-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(5-メチルチオフェン-2-イル)メチリデン]アセトヒドラジドの合成は、通常、複数段階の反応を伴います。一般的な方法には、次の手順が含まれます。
トリアゾール環の形成: 最初の段階は、適切な前駆体を環化させてトリアゾール環を形成することです。これは、エチルヒドラジンカルボン酸エステルを酸性条件下で4-メトキシベンズアルデヒドと反応させることで実現できます。
スルファニル基の導入: 次に、トリアゾール中間体を、水酸化ナトリウムのような塩基の存在下で、5-メチルチオフェン-2-チオールのようなチオール化合物と反応させてスルファニル基を導入します。
アセトヒドラジド部分の形成: 最後の段階は、スルファニル-トリアゾール中間体を、還流条件下でアセトヒドラジドと縮合させて目的の化合物を得ることです。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、より大規模になります。このプロセスは、収量と純度を最適化するために、通常、連続フロー反応器と自動化システムを採用して、安定した生産を確保します。触媒と溶媒の使用は、廃棄物と環境への影響を最小限に抑えるために慎重に制御されます。
化学反応の分析
反応の種類
2-{[4-エチル-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(5-メチルチオフェン-2-イル)メチリデン]アセトヒドラジドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: スルファニル基は、過酸化水素やm-クロロ過安息香酸などの酸化剤を使用して、スルホキシドまたはスルホンに酸化できます。
還元: 存在する場合は、ニトロ基を、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用してアミンに還元できます。
置換: メトキシ基は、エトキシドナトリウムなどの試薬を使用して求核置換反応によって他の官能基に置換できます。
一般的な試薬と条件
酸化剤: 過酸化水素、m-クロロ過安息香酸。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
塩基: 水酸化ナトリウム、炭酸カリウム。
溶媒: エタノール、メタノール、ジクロロメタン。
形成される主な生成物
スルホキシドとスルホン: スルファニル基の酸化によって形成されます。
アミン: ニトロ基の還元によって形成されます。
置換誘導体: 求核置換反応によって形成されます。
科学的研究の応用
2-{[4-エチル-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(5-メチルチオフェン-2-イル)メチリデン]アセトヒドラジドは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および配位化学における配位子として使用されます。
生物学: その潜在的な抗菌および抗真菌特性について調査されています。
医学: その独自の構造と生物学的活性のために、治療薬としての可能性について探求されています。
工業: 新素材の開発において、および染料や顔料の合成のための前駆体として使用されています。
作用機序
2-{[4-エチル-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(5-メチルチオフェン-2-イル)メチリデン]アセトヒドラジドの作用機序は完全に解明されていませんが、特定の分子標的との相互作用を伴うと考えられています。トリアゾール環とスルファニル基は、酵素や受容体と相互作用して、生物学的経路の阻害または活性化を引き起こす可能性があります。正確な分子標的と関与する経路を明らかにするためには、さらなる研究が必要です。
類似化合物との比較
類似化合物
- 2-{[5-(4-メトキシフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(4-ニトロフェニル)メチリデン]アセトヒドラジド .
- 2-{[4,5-ビス(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(2,4,6-トリメトキシフェニル)メチリデン]アセトヒドラジド .
独自性
2-{[4-エチル-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(5-メチルチオフェン-2-イル)メチリデン]アセトヒドラジドの独自性は、その官能基の特定の組み合わせにあり、それは異なる化学的および生物学的特性を与えます
特性
CAS番号 |
303102-52-5 |
|---|---|
分子式 |
C19H21N5O2S2 |
分子量 |
415.5 g/mol |
IUPAC名 |
2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H21N5O2S2/c1-4-24-18(14-6-8-15(26-3)9-7-14)22-23-19(24)27-12-17(25)21-20-11-16-10-5-13(2)28-16/h5-11H,4,12H2,1-3H3,(H,21,25)/b20-11+ |
InChIキー |
POAPYLOPHFJVSE-RGVLZGJSSA-N |
異性体SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=C(S2)C)C3=CC=C(C=C3)OC |
正規SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC=C(S2)C)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5Z)-5-{3-iodo-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11677591.png)

![4-methyl-2-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B11677613.png)
![6-methyl-3-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-1,2,4-triazin-5-ol](/img/structure/B11677615.png)
![Ethyl 2-({[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11677619.png)
![5-({3-Bromo-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11677624.png)
![(5Z)-5-{[3-Chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11677629.png)
![4-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzoate](/img/structure/B11677637.png)
![(5E)-5-[(4,5-dibromofuran-2-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11677645.png)
![N-{3-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenoxy]-2-hydroxypropyl}-2-(morpholin-4-ylcarbonyl)benzenesulfonamide](/img/structure/B11677650.png)
![(5E,5'E)-5,5'-[benzene-1,3-diyldi(E)methylylidene]bis(3-phenyl-2-thioxo-1,3-thiazolidin-4-one)](/img/structure/B11677653.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11677663.png)
